Psicofuranose

描述

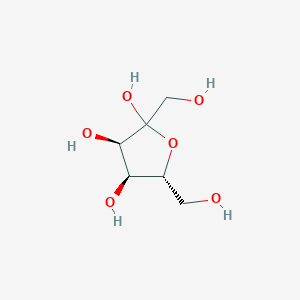

Structure

3D Structure

属性

IUPAC Name |

(3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3-4(9)5(10)6(11,2-8)12-3/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFSUNEUAIZKAJO-JDJSBBGDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)(CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(O1)(CO)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Psicofuranose: Chemical Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psicofuranose, a furanose form of the rare sugar D-psicose (B8758972) (also known as D-allulose), is a ketohexose that has garnered significant interest in the scientific community. Its unique structural characteristics and potential biological activities make it a molecule of interest for various applications, from a low-calorie sweetener to a precursor for synthesizing biologically active compounds. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological relevance of this compound, with a focus on data-driven insights and detailed experimental methodologies.

Chemical Structure and Properties

This compound is a monosaccharide with the chemical formula C₆H₁₂O₆ and a molecular weight of 180.16 g/mol .[1][2] It exists as a five-membered furanose ring and can be found in different stereoisomeric forms, including α and β anomers, as well as D and L configurations.

Nomenclature and Stereochemistry

The systematic IUPAC names for the different isomers of this compound are:

-

β-D-psicofuranose: (2R,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[1]

-

α-D-psicofuranose: (2S,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol

-

β-L-psicofuranose: (2S,3S,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol

The stereochemistry at the anomeric carbon (C2) distinguishes the α and β anomers.

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are summarized in the table below. While experimentally determined values for the parent this compound are limited, computed data from reliable sources and experimental data for closely related derivatives provide valuable insights.

| Property | β-D-Psicofuranose (Computed) | α-D-Psicofuranose (Computed) | 6-deoxy-α-L-psicofuranose (Experimental) | D-Psicose (Experimental) |

| Molecular Weight ( g/mol ) | 180.16[1] | 180.16 | 164.16[3] | 180.16[3] |

| Melting Point (°C) | Not available | Not available | 76[3] | 107.6[3] |

| Boiling Point (°C) | Not available | Not available | Not available | Not available |

| Specific Rotation ([α]D) | Not available | Not available | Not available | Not available |

| Solubility | Soluble in water.[4] Solubility in ethanol (B145695) is generally lower than in water and decreases with increasing ethanol concentration.[5] | Soluble in water.[4] Solubility in ethanol is generally lower than in water and decreases with increasing ethanol concentration.[5] | Not available | Not available |

| XLogP3 | -2.3[1] | -2.3 | Not available | Not available |

Synthesis and Isolation

The limited natural abundance of this compound necessitates its production through chemical or enzymatic synthesis.

Chemical Synthesis of D-Psicofuranose Derivatives

The chemical synthesis of psicofuranosides often involves the use of a protected D-psicose derivative as a glycosyl donor. A general workflow for the synthesis of a D-psicofuranosyl donor from D-ribose is outlined below.

Synthesis of a D-psicofuranosyl donor.

Experimental Protocol: General Procedure for N-Glycosidation using a D-Psicofuranosyl Donor [6]

-

A solution of the pyrimidine (B1678525) base (0.300 mmol) and N,O-bis(trimethylsilyl)acetamide (0.600 mmol) in acetonitrile (B52724) (1.0 mL) is heated at reflux for 1 hour.

-

The reaction mixture is cooled to 0 °C.

-

The D-psicofuranosyl donor (0.200 mmol) in dichloromethane (B109758) (2.0 mL) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf; 0.200 mmol) are added.

-

The reaction is stirred at room temperature for the specified time and then quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with chloroform.

-

The combined organic layers are washed with water and brine, dried over magnesium sulfate, and evaporated.

-

The residue is purified by flash column chromatography on silica (B1680970) gel.

Enzymatic Synthesis of D-Psicose from D-Fructose

D-psicose, the precursor to this compound, can be synthesized enzymatically from D-fructose using D-tagatose (B3328093) 3-epimerase. This process is highly efficient and can be performed using immobilized enzymes in a bioreactor system.[7] A further one-pot enzymatic process can convert D-fructose to D-allose via a D-psicose intermediate using D-psicose 3-epimerase and L-rhamnose isomerase.[8]

References

- 1. beta-D-psicofuranose | C6H12O6 | CID 12306006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-psicofuranose | C6H12O6 | CID 11378852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Crystal structure of 6-deoxy-α-l-psicofuranose - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 6. Inhibition of beta-fructofuranosidases and alpha-glucosidases by synthetic thio-fructofuranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Preparation of d-psicose from d-fructose by immobilized d-tagatose 3-epimerase | Semantic Scholar [semanticscholar.org]

- 8. Production of D-allose from D-fructose using immobilized L-rhamnose isomerase and D-psicose 3-epimerase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Natural Occurrence of Psicofuranose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psicofuranose, a rare ketohexose, is a sugar moiety of the nucleoside antibiotic psicofuranine (B1678265). First discovered as a fermentation product of the bacterium Streptomyces hygroscopicus, this compound has since been identified in various natural sources, including the common hair-cap moss (Polytrichum commune) and the model plant Arabidopsis thaliana. This technical guide provides a comprehensive overview of the discovery, natural occurrence, and biochemical significance of this compound. It includes detailed experimental protocols for its isolation and characterization, quantitative data on its natural abundance where available, and visualizations of its related biochemical pathways. This document is intended to serve as a core resource for researchers in natural product chemistry, drug discovery, and plant sciences.

Discovery and Initial Characterization

This compound was first identified as a component of the antibiotic psicofuranine, which was isolated from the fermentation broth of Streptomyces hygroscopicus.[1] Psicofuranine, also known as 6-amino-9-D-psicofuranosylpurine, exhibited significant antimicrobial and antitumor properties, which spurred further investigation into its unique chemical structure. The key structural feature of psicofuranine is the C-C glycosidic bond between the anomeric carbon of this compound and the C9 of the adenine (B156593) base, a linkage that confers resistance to enzymatic cleavage by nucleoside phosphorylases.[1]

Initial characterization involved the degradation of psicofuranine to isolate and identify its constituent parts. The sugar moiety was determined to be a ketohexose, which was named psicose. The furanose ring form of this sugar is specifically referred to as this compound.

Natural Occurrence

While initially discovered in a microbial context, subsequent research has revealed the presence of this compound and its parent sugar, psicose, in the plant kingdom. However, it is classified as a rare sugar, indicating it is not found in high concentrations in nature.[2]

Table 1: Natural Sources of this compound

| Organism | Compound Form | Method of Detection | Quantitative Data | Reference(s) |

| Streptomyces hygroscopicus | Psicofuranine (containing this compound) | Fermentation, Isolation, Structural Elucidation | Not typically reported for the free sugar | [1] |

| Polytrichum commune (Common hair-cap moss) | alpha-D-Psicofuranose | Data available in the LOTUS natural products database | Specific concentration not reported in available literature. | PubChem CID: 21581131 |

| Arabidopsis thaliana | beta-D-Psicofuranose | Data available in the LOTUS natural products database | Specific concentration not reported in available literature. | PubChem CID: 12306006 |

Note: Quantitative data on the natural abundance of free this compound in plant sources is not well-documented in the currently available scientific literature.

Experimental Protocols

Isolation of Psicofuranine from Streptomyces hygroscopicus

This protocol is adapted from established methods for the isolation of secondary metabolites from Streptomyces species.[1]

3.1.1. Fermentation

-

Inoculum Preparation: Aseptically transfer a loopful of Streptomyces hygroscopicus spores from a stock culture to a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth). Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.

-

Production Fermentation: Inoculate a production medium with 5-10% (v/v) of the seed culture. A typical production medium contains a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, yeast extract), and mineral salts.

-

Incubation: Incubate the production culture in a fermenter at 28°C with aeration and agitation for 5-7 days.

3.1.2. Extraction and Purification

-

Broth Clarification: Separate the mycelium from the culture broth by centrifugation (5,000 x g for 20 minutes) or vacuum filtration.

-

Solvent Extraction: Extract the clarified broth with an equal volume of a water-immiscible organic solvent such as ethyl acetate. Repeat the extraction three times.

-

Concentration: Combine the organic extracts and concentrate under reduced pressure using a rotary evaporator.

-

Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel (60-120 mesh).

-

Column Preparation: Prepare a slurry of silica gel in chloroform (B151607) and pack it into a glass column.

-

Sample Loading: Dissolve the concentrated extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the column.

-

Elution: Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually increasing the concentration of methanol.

-

-

Fraction Analysis: Collect fractions and analyze for the presence of psicofuranine using Thin-Layer Chromatography (TLC) with a chloroform:methanol mobile phase and visualization under UV light (254 nm).

-

Crystallization: Combine the pure fractions, concentrate, and crystallize the psicofuranine from a suitable solvent system (e.g., methanol/water).

Hydrolysis of Psicofuranine to Yield this compound

This is a general protocol for the acid-catalyzed hydrolysis of N-glycosidic bonds in nucleosides.[3]

-

Acid Hydrolysis: Dissolve the purified psicofuranine in 1 N hydrochloric acid.

-

Heating: Heat the solution at 100°C for 1 hour in a sealed tube.

-

Neutralization: Cool the solution and neutralize it with a suitable base (e.g., sodium hydroxide (B78521) or an anion exchange resin in the hydroxide form).

-

Purification of this compound: The resulting mixture containing this compound and adenine can be separated by column chromatography (e.g., using a cation exchange resin to retain the adenine, allowing the this compound to elute).

General Protocol for Extraction and Analysis of Rare Sugars from Plant Material

This protocol is a general approach for the analysis of sugars from plant tissues and would require optimization for the specific detection of this compound.[4]

-

Sample Preparation: Harvest fresh plant material (e.g., leaves or whole seedlings of Arabidopsis thaliana or shoots of Polytrichum commune) and immediately freeze in liquid nitrogen. Lyophilize the frozen tissue.

-

Extraction:

-

Grind the lyophilized tissue to a fine powder.

-

Extract the powder with a chloroform:methanol:water (1:3:1 v/v/v) solution.

-

Vortex the mixture thoroughly and centrifuge to pellet the solid debris.

-

-

Purification:

-

The supernatant contains the sugar fraction. For quantitative analysis, further purification using Solid-Phase Extraction (SPE) with a porous graphitic carbon adsorbent may be necessary to remove interfering compounds.

-

-

Analysis:

-

The purified extract can be analyzed by High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or with an Evaporative Light Scattering Detector (ELSD) for the identification and quantification of this compound. A specialized column for sugar analysis, such as an amino-based or a ligand-exchange column, is recommended.

-

Biochemical Pathways

Proposed Biosynthesis of this compound in Streptomyces hygroscopicus

The exact biosynthetic pathway for the this compound moiety of psicofuranine has not been fully elucidated. However, based on the known biosynthesis of other rare sugars and nucleoside antibiotics, a plausible pathway can be proposed. This likely involves the enzymatic modification of a common sugar precursor, such as fructose-6-phosphate, from the pentose (B10789219) phosphate (B84403) pathway. Key enzymatic steps would likely include isomerization and epimerization reactions to yield D-psicose, which is then activated and coupled to the purine (B94841) base.

Caption: Proposed biosynthetic pathway of this compound and its incorporation into psicofuranine.

Mechanism of Action of Psicofuranine: Inhibition of GMP Synthetase

Psicofuranine exerts its biological activity by inhibiting the enzyme GMP synthetase, which is crucial for the de novo biosynthesis of guanine (B1146940) nucleotides. This inhibition ultimately disrupts DNA and RNA synthesis. Psicofuranine acts as a non-competitive inhibitor.

Caption: Mechanism of action of psicofuranine as an inhibitor of GMP synthetase.

Conclusion

This compound, a rare sugar first discovered as a constituent of the antibiotic psicofuranine from Streptomyces hygroscopicus, is now known to be present in the plant kingdom. While its natural abundance appears to be low, its unique structure and association with a potent bioactive compound make it a subject of interest for further research. The detailed protocols and pathway diagrams provided in this guide offer a foundational resource for scientists and researchers aiming to explore the chemistry, biology, and potential applications of this compound and related compounds. Further studies are warranted to quantify its presence in various natural sources and to fully elucidate its biosynthetic pathway.

References

- 1. Efficient biosynthesis of D-allulose in Bacillus subtilis through D-psicose 3-epimerase translation modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Psicose (allulose) Neobiotech [neo-biotech.com]

- 3. Hydrolysis of N-Glycosidic Bonds [tud.ttu.ee]

- 4. Quantitative HPLC-MS analysis of nucleotide sugars in plant cells following off-line SPE sample preparation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the α and β Anomers of Psicofuranose

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psicofuranose, a furanose form of the rare sugar D-psicose (D-allulose), exists as two anomers, α-psicofuranose and β-psicofuranose. These isomers, differing only in the stereochemistry at the anomeric carbon (C2), exhibit distinct physical and chemical properties that can influence their biological activity and potential therapeutic applications. This technical guide provides a comprehensive overview of the core characteristics of α and β-psicofuranose, including their structural differences, key physicochemical properties, and relevant experimental protocols for their synthesis, separation, and characterization. Furthermore, the known biological significance of this compound and its derivatives is discussed, highlighting its role as a precursor to biologically active nucleoside analogues.

Introduction

Psicose (allulose), a C3 epimer of D-fructose, is a rare ketohexose that has garnered significant attention for its low caloric value and potential health benefits. In solution, psicose can exist in equilibrium between its pyranose and furanose ring forms, with each form having α and β anomers. The furanose form, a five-membered ring structure, is of particular interest in the synthesis of nucleoside analogues with therapeutic potential. The orientation of the hydroxyl group at the anomeric C2 carbon determines whether the anomer is α or β, a seemingly subtle difference that profoundly impacts the molecule's three-dimensional structure and reactivity. Understanding the distinct properties of these anomers is crucial for researchers in drug design and development.

Structure and Physicochemical Properties

The fundamental difference between α- and β-psicofuranose lies in the configuration of the anomeric hydroxyl group. In D-psicofuranose, the α-anomer has the anomeric hydroxyl group oriented on the opposite side of the ring from the C5 substituent (CH₂OH), while the β-anomer has it on the same side. This structural variance influences their physical and chemical characteristics.

While specific experimental data for the pure anomers of this compound are scarce in the literature, data for related compounds and the general principles of anomer chemistry provide valuable insights.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | α-D-Psicofuranose (Computed) | β-D-Psicofuranose (Computed) | 6-deoxy-α-L-psicofuranose (Experimental) | β-D-Psicopyranose (in water, Experimental) |

| Molecular Formula | C₆H₁₂O₆[1][2] | C₆H₁₂O₆[3] | C₆H₁₂O₅[4] | C₆H₁₂O₆ |

| Molecular Weight | 180.16 g/mol [1][2] | 180.16 g/mol [3] | 164.16 g/mol [4] | 180.16 g/mol |

| Melting Point (°C) | Not available | Not available | 76[4] | Not available |

| Specific Rotation (deg) | Not available | Not available | Not available | Not available |

| Tautomeric Distribution in Solution (for 6-deoxy-L-psicose at 30°C) | α-furanose: 72.9%[4] | β-furanose: 24.5%[4] | Acyclic: 2.69%[4] | Not applicable |

Note: Computed properties are from PubChem. Experimental data for this compound anomers is limited. Data for 6-deoxy-α-L-psicofuranose is provided as a close structural analog.

Experimental Protocols

The synthesis, separation, and characterization of individual this compound anomers are essential for detailed biological and pharmacological studies.

Synthesis and Isolation of this compound Anomers

A common route to D-psicose is through the enzymatic epimerization of D-fructose. Once D-psicose is obtained, the equilibrium mixture of its tautomers, including the α and β-furanose forms, can be influenced by conditions such as temperature and solvent. The isolation of a specific anomer often relies on selective crystallization or chromatographic separation.

Protocol for the Crystallization of 6-deoxy-α-L-psicofuranose (as an illustrative example): [4]

-

Enzymatic Isomerization: L-rhamnose is enzymatically isomerized to establish an equilibrium mixture containing 6-deoxy-L-psicose.

-

Chromatographic Separation: The reaction mixture is subjected to column chromatography to separate the 6-deoxy-L-psicose from other components.

-

Concentration: The purified 6-deoxy-L-psicose solution is concentrated by evaporation to approximately 80% (w/v).

-

Seeding and Crystallization: A seed crystal of 6-deoxy-α-L-psicofuranose is added to the concentrated solution, which is then maintained at 30°C.

-

Crystal Growth: Single crystals of 6-deoxy-α-L-psicofuranose are typically obtained after one day.

Anomer Separation by Chromatography

High-performance liquid chromatography (HPLC) is a powerful technique for the separation of carbohydrate anomers.

General HPLC Protocol for Anomer Separation:

-

Column: A specialized stationary phase, such as a poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded phase, can be used for enhanced separation of carbohydrate isomers.

-

Mobile Phase: A hydrophilic interaction liquid chromatography (HILIC) mode is often employed, with a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water.

-

Detection: A charged aerosol detector (CAD) or mass spectrometry (MS) can be used for sensitive detection of the separated anomers.

-

Temperature Control: Column temperature can be manipulated to control the rate of mutarotation. Higher temperatures can lead to peak coalescence, while lower temperatures may improve the resolution of the anomers.

Characterization by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a critical tool for the structural elucidation and differentiation of anomers. The chemical shift of the anomeric carbon (C2 in this compound) is particularly informative.

General ¹³C NMR Protocol for Anomer Characterization:

-

Sample Preparation: A solution of the purified anomer or an equilibrium mixture is prepared in a suitable deuterated solvent (e.g., D₂O).

-

Acquisition: ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

Analysis: The chemical shift of the anomeric carbon (C2) is a key indicator of the anomeric configuration. Generally, the anomeric carbon of the α-anomer resonates at a different chemical shift compared to the β-anomer. For many furanoses, the α-anomeric carbon is more shielded (appears at a lower ppm value) than the β-anomeric carbon.

Biological Significance and Signaling Pathways

While this compound itself is not known to be directly involved in major metabolic or signaling pathways in humans, its derivative, psicofuranine (9-β-D-psicofuranosyladenine), has demonstrated significant biological activity. Psicofuranine is an antibiotic that acts as an inhibitor of XMP aminase, an enzyme involved in the de novo biosynthesis of guanine (B1146940) nucleotides.

The inhibition of this pathway disrupts DNA and RNA synthesis, leading to the observed antibacterial effects. This mechanism highlights the potential of this compound as a scaffold for the development of novel antimicrobial and potentially anticancer agents.

Experimental Workflows and Logical Relationships

The process of studying this compound anomers involves a logical progression from synthesis to characterization and biological evaluation.

Conclusion

The α and β anomers of this compound represent a fascinating area of carbohydrate chemistry with significant implications for drug development. Although detailed comparative data on the pure anomers are still emerging, the established biological activity of this compound derivatives underscores the importance of further research. The experimental protocols outlined in this guide provide a framework for the synthesis, isolation, and characterization of these isomers, paving the way for a deeper understanding of their structure-activity relationships and the development of novel therapeutic agents. As research into rare sugars continues to expand, a more complete picture of the distinct roles and properties of α and β-psicofuranose will undoubtedly emerge.

References

- 1. D-psicofuranose | C6H12O6 | CID 11378852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alpha-D-psicofuranose | C6H12O6 | CID 21581131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beta-D-psicofuranose | C6H12O6 | CID 12306006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crystal structure of 6-deoxy-α-l-psicofuranose - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Psicofuranose: A Technical Guide to its Core Functions and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psicofuranose, a rare ketohexose sugar, is a key component of the nucleoside antibiotic psicofuranine (B1678265) (also known as 6-amino-9-D-psicofuranosylpurine), originally isolated from the fermentation broth of Streptomyces hygroscopicus.[1] While the biological role of this compound as a standalone molecule is not extensively documented, its significance is intrinsically linked to the potent biological activity of psicofuranine. This technical guide provides an in-depth exploration of the biological role of this compound, primarily through the lens of psicofuranine's mechanism of action as a powerful inhibitor of GMP synthase. This inhibition disrupts the de novo biosynthesis of guanine (B1146940) nucleotides, which has profound downstream effects on nucleic acid synthesis, cellular signaling, and energy metabolism, underpinning its antimicrobial and antitumor properties.[1][2] This document details the molecular interactions, summarizes key quantitative data, outlines experimental protocols for its study, and provides visual diagrams of the pertinent signaling pathways and experimental workflows.

Introduction: this compound and the Antibiotic Psicofuranine

This compound is a C-nucleoside, meaning the bond between the this compound sugar and the adenine (B156593) base is a C-C bond, which confers resistance to enzymatic cleavage by nucleoside phosphorylases.[1] This structural feature is crucial for the stability and biological activity of psicofuranine. The primary and most well-elucidated biological role of this compound is as a constituent of psicofuranine, a potent, irreversible inhibitor of Guanosine (B1672433) Monophosphate (GMP) synthase (GMPS; EC 6.3.5.2).[2][3] GMPS is a critical enzyme in the de novo purine (B94841) biosynthesis pathway, responsible for the conversion of xanthosine (B1684192) monophosphate (XMP) to GMP.[3]

Mechanism of Action: Inhibition of GMP Synthase

The biological activity of psicofuranine stems from its highly specific and potent inhibition of GMP synthase. This enzyme is composed of two catalytic domains: a glutamine amidotransferase (GATase) domain and an ATP pyrophosphatase (ATPPase) domain.[3] The catalytic cycle involves the hydrolysis of glutamine to ammonia (B1221849) in the GATase domain, which is then channeled to the ATPPase domain. Here, XMP is activated by ATP to form a reactive adenyl-XMP intermediate, which is then aminated by the channeled ammonia to produce GMP.[2][3]

Psicofuranine exerts its inhibitory effect by targeting the ATPPase domain. It is believed to bind to the enzyme-adenyl-XMP complex, effectively trapping this intermediate and stalling the catalytic cycle.[2] This prevents the subsequent nucleophilic attack by ammonia, thereby halting the production of GMP.[2] This action identifies psicofuranine as a potent irreversible inhibitor of GMP synthase.[2]

Signaling Pathway of GMP Synthesis and its Inhibition

The inhibition of GMP synthase by psicofuranine disrupts a critical step in the de novo purine biosynthesis pathway. This leads to a cascade of downstream cellular effects due to the depletion of guanine nucleotides.

Downstream Cellular Consequences

The depletion of the intracellular pool of guanine nucleotides, particularly GMP and its downstream product guanosine triphosphate (GTP), has profound and widespread consequences on cellular physiology:[2]

-

Impaired Nucleic Acid Synthesis: A reduction in GTP levels directly hampers the synthesis of both DNA and RNA, as GTP is a crucial building block for these macromolecules. This can lead to cell cycle arrest.[2]

-

Disruption of Signal Transduction: GTP is essential for the function of G-protein coupled receptors (GPCRs) and other GTP-dependent signaling cascades. Inhibition of GMP synthase can, therefore, disrupt a multitude of cellular responses mediated by these pathways.[2]

-

Inhibition of Protein Synthesis: GTP is a key energy source for protein synthesis. Its depletion can lead to a general inhibition of this fundamental cellular process.

Quantitative Data on GMP Synthase Inhibition

| Inhibitor | Target Enzyme | Organism/System | Inhibition Metric | Value (µM) |

| Psicofuranine | Human GMP Synthase | Human | IC50 | 17.3[4] |

| Psicofuranine | Pf GMP Synthase | Plasmodium falciparum | % Inhibition | 25% at 500 µM[4] |

| Decoyinine | GMP Synthetase | E. coli | Ki | 26[5] |

| Decoyinine | GMP Synthetase | E. coli | Ki | 54.1[5] |

Experimental Protocols

Continuous Spectrophotometric Assay for GMP Synthase Activity

This biochemical assay is fundamental for characterizing the direct interaction between GMP synthase and inhibitors like psicofuranine. It continuously monitors the conversion of XMP to GMP by measuring the decrease in absorbance at 290 nm (Δε₂₉₀ = -1500 M⁻¹cm⁻¹).[3]

Reagents:

-

Assay Buffer: 50 mM EPPS (pH 8.5), 10 mM MgCl₂

-

Substrate Stocks: 10 mM XMP and 100 mM ATP in assay buffer

-

Enzyme: Purified GMP synthase

-

Inhibitor: Psicofuranine dilutions

Procedure:

-

Set up reactions in a UV-transparent 96-well plate or cuvettes.

-

To each well/cuvette, add 50 µL of assay buffer.

-

Add 10 µL of psicofuranine dilution (or buffer for control).

-

Add 20 µL of GMP synthase and incubate for 5-10 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of a substrate mix containing XMP and ATP (final concentrations typically 150 µM XMP and 2 mM ATP).

-

Immediately place the plate/cuvette in a spectrophotometer pre-set to 25°C.

-

Monitor the decrease in absorbance at 290 nm for 10-15 minutes.

-

Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.[3]

Workflow for Antibiotic Screening and Evaluation

The discovery and evaluation of new antibiotics like psicofuranine generally follow a structured workflow, from initial screening to detailed characterization.

Logical Relationship of Irreversible Enzyme Inhibition

The mechanism of irreversible inhibition, as exhibited by psicofuranine, involves the formation of a stable complex with the enzyme, effectively removing it from the pool of active catalysts.

Biosynthesis of Psicofuranine in Streptomyces hygroscopicus

Psicofuranine is a secondary metabolite produced by Streptomyces hygroscopicus.[1] The biosynthesis of such complex natural products in Streptomyces is typically orchestrated by a dedicated biosynthetic gene cluster (BGC).[6] While the complete, detailed enzymatic pathway for psicofuranine biosynthesis is not fully elucidated in the public domain, it is understood to involve the synthesis of the this compound sugar and its subsequent linkage to an adenine base. Further research into the specific BGC in S. hygroscopicus is required to identify the individual enzymes responsible for each step of this process.

Conclusion

The biological role of this compound is primarily defined by its incorporation into the antibiotic psicofuranine, a potent and irreversible inhibitor of GMP synthase. By disrupting the de novo synthesis of guanine nucleotides, psicofuranine exerts significant antimicrobial and antitumor effects. The detailed understanding of this mechanism of action, supported by the experimental protocols and data presented in this guide, provides a valuable resource for researchers in drug discovery and molecular biology. Further investigation into the biosynthesis of psicofuranine and the potential independent biological activities of this compound may open new avenues for therapeutic intervention.

References

Unlocking Novel Antifungal Targets: A Technical Guide to the Hypothetical Psicofuranose Biosynthesis Pathway in Fungi

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Psicofuranose, a rare ketofuranose, and its nucleoside derivatives have demonstrated significant biological activities. While the biosynthesis of the related compound psicofuranine (B1678265) has been studied in bacteria, a corresponding pathway in fungi remains unelucidated. This technical guide addresses this knowledge gap by proposing a hypothetical biosynthetic pathway for this compound in fungi, grounded in established principles of fungal carbohydrate metabolism. By outlining the potential enzymatic steps, providing a framework for experimental validation, and summarizing relevant quantitative data from analogous enzymes, this document aims to stimulate and guide research into a potentially novel and untapped area for antifungal drug discovery. The absence of this pathway in humans suggests that its constituent enzymes could serve as highly specific targets for therapeutic intervention.

Introduction: The Case for a Fungal this compound Pathway

Fungi are prolific producers of a vast array of secondary metabolites, many of which are derived from specialized carbohydrate metabolism. Rare sugars, such as D-psicose (the precursor to this compound), are increasingly recognized for their biological roles and potential as scaffolds for drug development. The nucleoside antibiotic psicofuranine, containing a this compound moiety, is known to be produced by the bacterium Streptomyces hygroscopicus. The existence of such a compound in nature begs the question of whether fungi, with their complex and diverse metabolic capabilities, might also harbor pathways for the synthesis of this compound or related molecules.

To date, a dedicated this compound biosynthetic pathway has not been characterized in any fungal species. This guide, therefore, puts forward a hypothetical pathway, constructed from known fungal enzymatic reactions, to serve as a foundational roadmap for researchers. The elucidation of such a pathway could unveil novel enzymes with unique catalytic activities and provide new targets for the development of antifungal agents.

A Hypothetical this compound Biosynthesis Pathway in Fungi

We propose a plausible pathway for this compound biosynthesis in fungi commencing from the central glycolytic intermediate, D-fructose-6-phosphate. The pathway is envisioned to proceed through a series of enzymatic steps involving isomerization, phosphorylation, and dephosphorylation.

The proposed steps are as follows:

-

Isomerization: The pathway initiates with the conversion of D-fructose-6-phosphate to D-psicose-6-phosphate. This key step would require a specific epimerase.

-

Dephosphorylation: D-psicose-6-phosphate is then dephosphorylated to yield D-psicose.

-

Cyclization: D-psicose undergoes intramolecular cyclization to form D-psicofuranose. This is typically a spontaneous process in solution, but it may be enzyme-facilitated.

This hypothetical pathway leverages enzyme classes known to be widespread and active in fungal metabolic networks.

Key Enzymes in the Hypothetical Pathway

The viability of this proposed pathway hinges on the presence and activity of specific enzyme classes in fungi.

-

Step 1: Psicose-6-Phosphate Epimerase (Hypothetical): This is the cornerstone of the proposed pathway. While not yet identified in fungi, enzymes that catalyze the C3 epimerization of ketose sugars, such as D-tagatose-3-epimerases and D-psicose-3-epimerases, have been characterized in bacteria. These enzymes often exhibit broad substrate specificity and could potentially act on D-fructose-6-phosphate. The discovery of a fungal homologue with this activity would be a significant breakthrough.

-

Step 2: Sugar Phosphate Phosphatase: Fungi possess a wide variety of phosphatases capable of acting on sugar phosphates. For instance, trehalose-6-phosphate (B3052756) phosphatase (Tps2) is a well-characterized fungal enzyme that removes a phosphate group from a sugar.[1][2] It is highly plausible that a phosphatase with activity towards D-psicose-6-phosphate exists within the fungal kingdom.

Quantitative Data on Analogous Enzymes

As there is no characterized fungal this compound biosynthesis pathway, quantitative data for the key enzymes is unavailable. However, data from bacterial D-psicose 3-epimerases, which catalyze a similar transformation (D-fructose to D-psicose), can serve as a valuable reference for researchers aiming to identify and characterize the hypothetical fungal epimerase.

| Enzyme | Source Organism | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp. (°C) |

| D-Psicose 3-Epimerase | Agrobacterium tumefaciens | D-Psicose | - | 8.89 | 8.0 | 50 |

| D-Psicose 3-Epimerase | Treponema primitia ZAS-1 | D-Fructose | 279 | - | 8.0 | 70 |

| D-Tagatose 3-Epimerase | Caballeronia fortuita | D-Fructose | - | 270 | 7.5 | 65 |

| D-Allulose 3-Epimerase | Blautia produca | D-Fructose | - | 1.76 | - | - |

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols for Pathway Elucidation and Validation

The following protocols provide a comprehensive framework for investigating the proposed hypothetical pathway in a target fungal species.

Protocol 1: Identification of Candidate Genes via Homology Search and Gene Knockout

This protocol aims to identify and validate the function of genes potentially involved in this compound biosynthesis.

Methodology:

-

Bioinformatic Analysis:

-

Perform BLASTp searches of the target fungal genome database using protein sequences of characterized bacterial D-psicose 3-epimerases and D-tagatose 3-epimerases to identify putative fungal homologues.

-

Similarly, search for homologues of known fungal sugar phosphate phosphatases.

-

-

Gene Knockout Strain Generation:

-

For each candidate gene identified, construct a gene deletion cassette containing a selectable marker (e.g., hygromycin resistance) flanked by homologous regions upstream and downstream of the target gene's open reading frame.

-

Transform fungal protoplasts with the deletion cassette using a PEG-mediated transformation method.[3]

-

Select for transformants on appropriate antibiotic-containing media.

-

Confirm successful gene replacement via diagnostic PCR and Southern blot analysis.

-

-

Phenotypic Analysis:

-

Grow the wild-type and knockout strains in various defined media.

-

Extract intracellular metabolites and analyze by LC-MS for the presence or absence of psicose, psicose-6-phosphate, and this compound (see Protocol 3).

-

A knockout mutant that fails to produce these compounds, or accumulates the substrate of the knocked-out enzyme, provides strong evidence for the gene's role in the pathway.

-

Protocol 2: Heterologous Expression and In Vitro Enzyme Assays

This protocol describes the confirmation of enzyme function through expression in a heterologous host and subsequent biochemical characterization.

Methodology:

-

Heterologous Expression:

-

Clone the full-length cDNA of the candidate genes into a fungal or yeast expression vector (e.g., pTYGS series for Aspergillus oryzae).[4]

-

Transform a suitable heterologous host (e.g., Aspergillus oryzae or Saccharomyces cerevisiae) with the expression construct.

-

Induce protein expression and purify the recombinant protein using affinity chromatography (e.g., His-tag).

-

-

Enzyme Assays:

-

Epimerase Activity:

-

Prepare a reaction mixture containing the purified enzyme, the substrate (D-fructose-6-phosphate or D-fructose), and necessary cofactors in an appropriate buffer.

-

Incubate at various temperatures and pH values to determine optimal conditions.

-

Stop the reaction and quantify the product (D-psicose-6-phosphate or D-psicose) using LC-MS or a colorimetric method (e.g., cysteine-carbazole method for ketoses).[5]

-

Determine kinetic parameters (Km and Vmax) by varying the substrate concentration.

-

-

Phosphatase Activity:

-

Prepare a reaction mixture with the purified phosphatase, the synthesized substrate (D-psicose-6-phosphate), and cofactors.

-

Incubate under varying conditions.

-

Quantify the release of inorganic phosphate using a colorimetric assay (e.g., malachite green assay).

-

-

Protocol 3: Metabolite Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines the detection and quantification of pathway intermediates.

Methodology:

-

Metabolite Extraction:

-

Harvest fungal mycelia and quench metabolism rapidly (e.g., by flash-freezing in liquid nitrogen).

-

Extract polar metabolites using a cold solvent mixture (e.g., acetonitrile/methanol/water).

-

Centrifuge to remove cell debris and collect the supernatant.

-

-

LC-MS Analysis:

-

Separate sugar phosphates using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) or porous graphitic carbon (PGC) chromatography, coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[6][7]

-

Use negative ion electrospray ionization (ESI) for sensitive detection of phosphorylated intermediates.

-

Identify metabolites by comparing their accurate mass and retention time to authentic chemical standards.

-

For isomers, tandem mass spectrometry (MS/MS) can be used to generate characteristic fragmentation patterns for unambiguous identification.

-

Conclusion and Future Outlook

The biosynthesis of this compound in fungi represents a compelling and unexplored frontier in mycological biochemistry and drug discovery. The hypothetical pathway presented in this guide provides a logical and experimentally testable framework for initiating research in this area. The successful elucidation of this pathway would not only expand our understanding of fungal metabolism but also introduce a new family of enzymes as potential targets for the development of novel, fungus-specific inhibitors. The methodologies detailed herein offer a clear path forward for researchers to validate this hypothetical pathway, characterize its constituent enzymes, and ultimately unlock its therapeutic potential.

References

- 1. Structures of trehalose-6-phosphate phosphatase from pathogenic fungi reveal the mechanisms of substrate recognition and catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. mdpi.com [mdpi.com]

- 4. Investigating Fungal Biosynthetic Pathways Using Heterologous Gene Expression: Aspergillus oryzae as a Heterologous Host | Springer Nature Experiments [experiments.springernature.com]

- 5. Glucose(xylose) isomerase production by Streptomyces sp. CH7 grown on agricultural residues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ultrasensitive Determination of Sugar Phosphates in Trace Samples by Stable Isotope Chemical Labeling Combined with RPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Phosphorylated Sugars Analyzed by LCMS - AppNote [mtc-usa.com]

Early Research on Psicofuranine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psicofuranine (B1678265), a nucleoside antibiotic identified as 6-amino-9-(β-D-psicofuranosyl)purine, was a subject of significant scientific interest in the mid-20th century.[1] Isolated from Streptomyces hygroscopicus, it demonstrated a notable spectrum of biological activities, including antibacterial and antitumor properties.[1] Early investigations into its mechanism of action revealed its role as a potent inhibitor of a key enzyme in the purine (B94841) biosynthesis pathway. This whitepaper provides a technical overview of the foundational research on psicofuranine, summarizing key quantitative data, detailing experimental protocols from the era, and visualizing its mechanism of action.

Core Mechanism of Action: Inhibition of Xanthosine 5'-Phosphate Aminase

The primary molecular target of psicofuranine was identified as Xanthosine 5'-phosphate (XMP) aminase, an enzyme also known as GMP synthetase.[1] This enzyme is critical for the de novo biosynthesis of guanine (B1146940) nucleotides, catalyzing the conversion of XMP to Guanosine 5'-phosphate (GMP).[1] Psicofuranine acts as a non-competitive inhibitor of XMP aminase.[1] It binds to the enzyme at a site distinct from the substrate-binding site, inducing a conformational change that inactivates the enzyme.[1] This inhibition disrupts the synthesis of GMP, which in turn halts the production of GTP, a vital component for DNA, RNA, and protein synthesis.[1]

Signaling Pathway Diagram

Caption: Inhibition of the de novo purine biosynthesis pathway by psicofuranine.

Quantitative Data Summary

Early research quantified the biological activity of psicofuranine in various experimental systems. The following tables summarize this data.

Table 1: Inhibition of XMP Aminase

| Parameter | Organism/System | Value |

| IC₅₀ | Escherichia coli (XMP aminase activity) | 67 µM |

Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)

| Organism | MIC Range (µg/mL) |

| Escherichia coli | 25 - 100 |

| Salmonella typhi | 50 - 200 |

| Mycobacterium tuberculosis | 10 - 50 |

| Note: The reported MIC values are approximate ranges compiled from early literature and may vary depending on the specific strain and testing methodology.[1] |

Table 3: In Vivo Antitumor Activity

| Animal Model | Tumor Type | Administration Route | Dosage (mg/kg/day) | Outcome |

| Rat | Murphy-Sturm lymphosarcoma | Intraperitoneal (i.p.) | 200 | Tumor growth inhibition |

| Rat | Walker carcinosarcoma 256 | Intraperitoneal (i.p.) | 200 | Tumor growth inhibition |

Experimental Protocols

The following are representative experimental protocols based on the methodologies of the early research period.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth dilution method used to determine the minimum concentration of psicofuranine required to inhibit bacterial growth.

1. Preparation of Inoculum:

-

A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 10^5 to 10^6 colony-forming units (CFU)/mL.[1]

2. Serial Dilution:

-

A serial two-fold dilution of psicofuranine is prepared in the broth medium in a series of test tubes.[1]

3. Inoculation:

-

Each tube is inoculated with the standardized bacterial suspension.[1]

4. Incubation:

-

The tubes are incubated at 37°C for 18-24 hours.[1]

5. Determination of MIC:

-

The MIC is recorded as the lowest concentration of psicofuranine that completely inhibits visible growth of the bacterium.[1]

References

An In-Depth Technical Guide to Psicofuranose: Nomenclature and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Psicofuranose, a furanose form of the rare sugar D-psicose (also known as D-allulose), is a ketohexose that has garnered significant interest in various scientific fields, including drug discovery and food science. Its unique structural properties and stereochemical arrangement contribute to its distinct biological activities. This technical guide provides a comprehensive overview of the nomenclature and stereochemistry of this compound, including its various isomers and anomers. It further details experimental protocols for its synthesis, purification, and structural characterization, and presents key physicochemical data in a comparative format.

Nomenclature

The systematic naming of this compound follows the rules established by the International Union of Pure and Applied Chemistry (IUPAC). The nomenclature specifies the stereochemistry at each chiral center, the anomeric configuration, and the furanose ring structure.

Common and Systematic Names of this compound Isomers:

| Common Name | Systematic IUPAC Name |

| α-D-Psicofuranose | (2S,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[1] |

| β-D-Psicofuranose | (2R,3R,4S,5R)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[2] |

| α-L-Psicofuranose | (2R,3S,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol |

| β-L-Psicofuranose | (2S,3S,4R,5S)-2,5-bis(hydroxymethyl)oxolane-2,3,4-triol[3] |

This compound is also known by other synonyms such as Furanallulose.[2]

Stereochemistry

The stereochemistry of this compound is defined by the spatial arrangement of its substituent groups around its chiral centers and the anomeric carbon. As a ketohexose, psicose has three chiral centers (C3, C4, and C5). The "D" or "L" designation is determined by the configuration of the chiral center furthest from the anomeric carbon (C5). In the furanose ring form, the anomeric carbon (C2) becomes a new chiral center, giving rise to two anomers: α and β.

The α anomer is defined as having the hydroxyl group on the anomeric carbon on the opposite side of the ring from the CH₂OH group at C5 in the Fischer projection. Conversely, the β anomer has the anomeric hydroxyl group on the same side as the C5 CH₂OH group.

Physicochemical Properties

The different stereoisomers of this compound exhibit distinct physicochemical properties. The following table summarizes available quantitative data for the anomers of D- and L-psicofuranose.

| Property | α-D-Psicofuranose | β-D-Psicofuranose | α-L-Psicofuranose | β-L-Psicofuranose |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ | C₆H₁₂O₆ | C₆H₁₂O₆ |

| Molecular Weight ( g/mol ) | 180.16[1] | 180.16[2] | 180.16 | 180.16[3] |

| Melting Point (°C) | Not available | Not available | 76 (for 6-deoxy derivative)[4] | Not available |

| Specific Rotation [α]D | Not available | Not available | Not available | Not available |

| Solubility in Water | High | High | High | High |

| Solubility in Ethanol (B145695) | Moderate | Moderate | Moderate | Moderate |

| Solubility in Methanol (B129727) | Moderate | Moderate | Moderate | Moderate |

Experimental Protocols

Synthesis of D-Psicofuranose

4.1.1. Enzymatic Synthesis from D-Fructose

This protocol describes the conversion of D-fructose to D-psicose, which exists in equilibrium with its furanose forms, using D-tagatose 3-epimerase.

Materials:

-

D-Fructose

-

D-Tagatose 3-epimerase (e.g., from Pseudomonas cichorii)

-

Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)

-

Reaction vessel

-

Water bath or incubator

-

Quenching reagent (e.g., 0.1 M HCl)

-

Neutralizing reagent (e.g., 0.1 M NaOH)

Procedure:

-

Prepare a solution of D-fructose in the buffer solution at the desired concentration (e.g., 10% w/v).

-

Equilibrate the D-fructose solution to the optimal temperature for the D-tagatose 3-epimerase (typically around 50-60°C).

-

Add the D-tagatose 3-epimerase to the reaction vessel. The enzyme concentration should be optimized for efficient conversion.

-

Incubate the reaction mixture with gentle agitation for a predetermined time (e.g., 24-48 hours), monitoring the progress of the reaction by techniques such as HPLC.

-

Once equilibrium is reached or the desired conversion is achieved, terminate the reaction by adding a quenching reagent to lower the pH and inactivate the enzyme.

-

Neutralize the reaction mixture with a suitable base.

-

The resulting solution contains a mixture of D-fructose and D-psicose (which includes this compound forms). Proceed with purification.

Purification by Column Chromatography

This protocol outlines the separation of this compound from a reaction mixture using silica (B1680970) gel column chromatography.

Materials:

-

Crude this compound mixture

-

Silica gel (60 Å, 230-400 mesh)

-

Chromatography column

-

Eluent solvents (e.g., ethyl acetate, methanol, or a mixture)

-

Collection tubes

-

Thin-layer chromatography (TLC) plates and chamber

-

Visualizing agent for TLC (e.g., p-anisaldehyde stain)

-

Rotary evaporator

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial eluent solvent. Pour the slurry into the chromatography column and allow it to pack uniformly, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude this compound mixture in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel bed.

-

Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a less polar solvent and gradually increasing the polarity (e.g., by increasing the proportion of methanol in an ethyl acetate/methanol mixture), is often effective for separating sugars.

-

Fraction Collection: Collect the eluate in a series of fractions.

-

Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate, develop the plate in a suitable solvent system, and visualize the spots using a staining agent.

-

Pooling and Evaporation: Combine the fractions containing pure this compound, as identified by TLC. Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Structural Analysis

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed structure and stereochemistry of this compound in solution. Both ¹H and ¹³C NMR are employed to identify the different anomers and their conformations.

Sample Preparation:

-

Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the solution is homogeneous and free of any particulate matter.

Data Acquisition (General Parameters for a 500 MHz Spectrometer):

| Experiment | Parameter | Typical Value |

| ¹H NMR | Pulse Program | zg30 |

| Number of Scans | 16-64 | |

| Spectral Width | 10-12 ppm | |

| Acquisition Time | 2-4 s | |

| Relaxation Delay | 1-2 s | |

| ¹³C NMR | Pulse Program | zgpg30 |

| Number of Scans | 1024-4096 | |

| Spectral Width | 200-240 ppm | |

| Acquisition Time | 1-2 s | |

| Relaxation Delay | 2-5 s | |

| 2D Experiments | ||

| (COSY, HSQC, HMBC) | Standard manufacturer pulse programs and parameters are generally a good starting point and can be optimized. |

Expected Chemical Shifts and Coupling Constants: The chemical shifts and coupling constants in the NMR spectra are highly sensitive to the stereochemistry and conformation of the this compound ring.

-

¹H NMR: Anomeric protons (H3, H4, H5) typically resonate in the downfield region. The coupling constants between adjacent protons (e.g., J₃,₄, J₄,₅) provide crucial information about the dihedral angles and thus the ring conformation.

-

¹³C NMR: The anomeric carbon (C2) resonates at a characteristic downfield chemical shift. The chemical shifts of the other ring carbons are also indicative of the specific isomer and anomer.[1][10][11][12][13][14][15][16][17]

4.3.2. X-ray Crystallography

X-ray crystallography provides a definitive three-dimensional structure of this compound in the solid state, confirming the stereochemistry and revealing detailed conformational information.

Crystal Growth:

-

Dissolve the purified this compound in a suitable solvent (e.g., water, ethanol, or a mixture) to create a supersaturated solution.

-

Slowly evaporate the solvent at a constant temperature. This can be achieved by leaving the solution in a loosely capped vial or by vapor diffusion methods.

-

Single crystals suitable for X-ray diffraction should form over a period of days to weeks.[4]

Data Collection:

-

Select a single, well-formed crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

-

Mount the crystal on a goniometer head.

-

Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Data is typically collected at low temperatures (e.g., 100 K) to minimize radiation damage.

-

A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and molecular structure.

Conclusion

This technical guide has provided a detailed overview of the nomenclature and stereochemistry of this compound, a molecule of growing importance in scientific research. The provided experimental protocols for synthesis, purification, and structural analysis offer a practical framework for researchers working with this rare sugar. The compilation of physicochemical data, though currently incomplete in the public domain, serves as a valuable reference. Further research to fully characterize the properties of all this compound stereoisomers will be crucial for advancing their applications in drug development and other fields.

References

- 1. alpha-D-psicofuranose | C6H12O6 | CID 21581131 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beta-D-psicofuranose | C6H12O6 | CID 12306006 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. beta-L-Psicofuranose | C6H12O6 | CID 89810242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Crystal structure of 6-deoxy-α-l-psicofuranose - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solubility of fructose in water-ethanol and water-methanol mixtures by using H-bonding models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. future4200.com [future4200.com]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 12. spectrabase.com [spectrabase.com]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rubingroup.org [rubingroup.org]

- 16. 2024.sci-hub.se [2024.sci-hub.se]

- 17. scielo.br [scielo.br]

A Technical Guide to the Physical Properties of Psicofuranose Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psicofuranose, a furanose form of the rare sugar D-psicose (also known as D-allulose), is a molecule of significant interest in medicinal chemistry and drug development due to its presence in various biologically active natural products. Understanding the solid-state properties of this compound and its derivatives is crucial for their synthesis, purification, formulation, and biological activity assessment. This technical guide provides a comprehensive overview of the known physical properties of this compound crystals and related compounds, with a focus on crystallographic data, thermal properties, and solubility. Detailed experimental protocols for crystallization and characterization are also presented, alongside visualizations of key structural relationships and experimental workflows to aid in research and development.

Introduction

D-Psicose (D-allulose) is a C-3 epimer of D-fructose and exists in solution as an equilibrium mixture of five tautomers: α- and β-psicofuranose, α- and β-psicopyranose, and a linear keto form. While D-psicose itself crystallizes in the β-D-pyranose form, the this compound ring is a key structural motif in several nucleoside antibiotics, such as psicofuranine (B1678265) (angustmycin C) and angustmycin A. The unique stereochemistry of the this compound moiety contributes significantly to the biological activity of these compounds. Consequently, a thorough understanding of the physical properties of this compound-containing crystals is essential for the development of new therapeutic agents.

This guide consolidates available data on the crystal structure and other physical characteristics of this compound and its derivatives. It is intended to be a valuable resource for researchers working on the synthesis, characterization, and application of these important carbohydrate molecules.

Crystallographic Properties

The crystal structures of several this compound-containing molecules have been determined by single-crystal X-ray diffraction. This technique provides precise information about the unit cell dimensions, space group, and the three-dimensional arrangement of atoms within the crystal lattice. While data on pure, unsubstituted this compound crystals is limited, a number of derivatives have been characterized.

Table 1: Crystallographic Data for this compound Derivatives and Related Compounds

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 1,2:3,4-Di-O-isopropylidene-β-D-psicofuranose | C₁₂H₂₀O₆ | Monoclinic | P2₁ | 6.035(1) | 13.339(2) | 8.012(1) | 90 | 108.78(2) | 90 | [1] |

| 6-Deoxy-α-L-psicofuranose | C₆H₁₂O₅ | Orthorhombic | P2₁2₁2₁ | 5.869(2) | 10.518(3) | 12.281(3) | 90 | 90 | 90 | [2] |

| α-D-Glucopyranosyl β-D-psicofuranoside | C₁₂H₂₂O₁₁ | Monoclinic | P2₁ | 10.581(1) | 8.854(1) | 7.957(1) | 90 | 107.13(1) | 90 | [3] |

| α-D-Galactopyranosyl β-D-psicofuranoside | C₁₂H₂₂O₁₁ | Orthorhombic | P2₁2₁2₁ | 8.410(1) | 12.394(1) | 14.542(1) | 90 | 90 | 90 | [3] |

Thermal Properties and Solubility

The thermal behavior and solubility of a crystalline compound are critical parameters for its handling, purification, and formulation. Data for this compound itself is sparse, with most available information pertaining to its parent sugar, D-psicose.

Table 2: Thermal and Solubility Data for D-Psicose

| Property | Value | Conditions | Ref. |

| Melting Point | 96 °C | Crystalline β-D-psicopyranose | [4] |

| Aqueous Solubility | 291 g / 100 g H₂O | 25 °C | [4] |

| Aqueous Solubility | 489 g / 100 g H₂O | 50 °C | [4] |

It is important to note that the solubility of D-psicose reflects the equilibrium of its various isomers in solution, not just the this compound form. The solubility of this compound derivatives in organic solvents can vary greatly depending on the protecting groups used. For instance, some protected this compound derivatives have been noted to have low solubility in various common organic solvents, which can present challenges in their synthesis and purification.[5][6]

Experimental Protocols

Crystallization of this compound Derivatives

The growth of high-quality single crystals is a prerequisite for X-ray diffraction analysis. The following is a generalized protocol synthesized from methodologies reported for this compound derivatives.

Objective: To obtain single crystals of a protected this compound derivative suitable for X-ray crystallography.

Materials:

-

Purified this compound derivative

-

A range of crystallization solvents (e.g., methanol, ethanol, ethyl acetate, hexane, dichloromethane)

-

Glass vials or small beakers

-

Parafilm or vial caps

-

Microscope

Methodology:

-

Solvent Screening:

-

Dissolve a small amount of the purified compound in a good solvent (e.g., ethyl acetate, dichloromethane) at room temperature.

-

Slowly add a poor solvent (e.g., hexane, heptane) until the solution becomes slightly turbid.

-

Gently warm the solution until it becomes clear again.

-

Allow the solution to cool slowly to room temperature.

-

-

Slow Evaporation:

-

Dissolve the compound in a suitable solvent or solvent mixture to create a near-saturated solution.

-

Transfer the solution to a clean vial.

-

Cover the vial with parafilm and pierce a few small holes in it to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature.

-

-

Vapor Diffusion:

-

Hanging Drop: Place a small drop of the concentrated solution of the compound on a siliconized glass coverslip. Invert the coverslip over a well of a crystallization plate containing a reservoir of a precipitant solution (a solvent in which the compound is less soluble).

-

Sitting Drop: Place a drop of the concentrated solution in a crystallization well, separate from a larger reservoir of the precipitant solution. Seal the well.

-

-

Crystal Harvesting:

-

Once crystals of suitable size and quality have formed, carefully remove them from the mother liquor using a cryoloop or a small spatula.

-

Wash the crystals with a small amount of a cold, poor solvent to remove any residual impurities.

-

Mount the crystal on a goniometer head for X-ray diffraction analysis.

-

Single-Crystal X-ray Diffraction

This protocol outlines the general steps for determining the crystal structure of a this compound derivative.

Objective: To elucidate the three-dimensional atomic structure of a single crystal.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Cryosystem for low-temperature data collection.

Methodology:

-

Crystal Mounting: Mount a suitable single crystal on the goniometer head of the diffractometer.

-

Crystal Screening and Unit Cell Determination:

-

Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage.

-

Expose the crystal to the X-ray beam and collect a series of diffraction images at different orientations.

-

Index the diffraction spots to determine the unit cell parameters and the Bravais lattice.

-

-

Data Collection:

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.

-

Integrate the intensities of the diffraction spots.

-

-

Data Reduction:

-

Apply corrections for Lorentz and polarization effects, absorption, and crystal decay.

-

Merge equivalent reflections to generate a unique set of structure factors.

-

-

Structure Solution and Refinement:

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial model of the crystal structure.

-

Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using least-squares methods.

-

-

Structure Validation:

-

Check the final structure for geometric consistency and for any missed symmetry elements.

-

Generate a final crystallographic information file (CIF) for publication and deposition in a crystallographic database.

-

Visualizations

Tautomeric Equilibrium of D-Psicose in Solution

In aqueous solution, D-psicose exists as a dynamic equilibrium between its open-chain and cyclic furanose and pyranose forms. The this compound forms are key intermediates in this equilibrium.

References

- 1. Dr Mark Wormald - Reseach Publications and Lectures [www2.bioch.ox.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. WO1994013685A1 - this compound and psicopyranose derivatives - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. EP0673947B1 - this compound and psicopyranose derivatives - Google Patents [patents.google.com]

Stability of Psicofuranose in Aqueous Solution: A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: Publicly available literature lacks specific studies on the degradation kinetics and pathways of psicofuranose in aqueous solutions. This guide, therefore, extrapolates from the known stability of its parent monosaccharide, D-psicose (D-allulose), the general chemical principles governing furanoside stability, and established methodologies for pharmaceutical stability testing. All experimental protocols and data are presented as best-practice examples and would require specific validation for this compound.

Introduction

This compound, a furanoid form of the rare sugar D-psicose (D-allulose), is of increasing interest in the pharmaceutical and food industries due to its potential health benefits, including its low caloric value.[1][2] Understanding the stability of this compound in aqueous solutions is paramount for its application in drug formulations and functional foods, ensuring product quality, efficacy, and safety throughout its shelf life.[3]

This technical guide provides a comprehensive overview of the anticipated stability of this compound in aqueous environments. It covers the expected degradation pathways, the influence of critical factors such as pH and temperature, and detailed experimental protocols for stability assessment.

Physicochemical Properties of this compound

This compound exists in solution as an equilibrium mixture of its anomers (α and β) and in equilibrium with its pyranose forms and the open-chain keto form of D-psicose.[4] The presence of the open-chain form is particularly relevant to stability, as the free ketone group is susceptible to various degradation reactions. D-psicose is reported to be highly soluble in water.[1]

Anticipated Degradation Pathways and Kinetics

While specific degradation pathways for this compound have not been elucidated, based on the chemistry of furanosides and other ketohexoses, the following degradation routes are plausible, particularly under forced degradation conditions.[5][6]

3.1. Hydrolysis:

-

Acid-Catalyzed Hydrolysis: Furanosides are generally more susceptible to acid-catalyzed hydrolysis than their pyranoside counterparts.[7] This is attributed to the higher conformational energy of the five-membered furanose ring, which more closely resembles the transition state of the hydrolytic reaction. The proposed mechanism involves protonation of the anomeric hydroxyl group, followed by the departure of a water molecule to form a resonance-stabilized oxocarbenium ion intermediate. This intermediate is then attacked by water to yield the open-chain D-psicose. The rate of hydrolysis is expected to be pH-dependent, increasing with decreasing pH.[8]

-

Base-Catalyzed Degradation: In alkaline conditions, ketohexoses like D-psicose can undergo enolization, leading to a complex mixture of degradation products through various reaction pathways, including isomerization and fragmentation. For every one-unit increase in pH, the rate of hydrolysis can increase by a factor of approximately 10.[9]

3.2. Dehydration:

Under acidic and/or thermal stress, this compound may undergo dehydration reactions to form furan (B31954) derivatives, such as hydroxymethylfurfural (HMF), a common degradation product of hexoses.

3.3. Oxidation:

The presence of oxidizing agents or exposure to oxidative stress conditions can lead to the oxidation of the hydroxyl groups or cleavage of the carbon-carbon bonds in the this compound molecule.

The degradation of this compound is expected to follow pseudo-first-order kinetics under constant pH and temperature conditions.[10] The observed degradation rate constant (k_obs) can be determined by monitoring the decrease in this compound concentration over time.

Influence of Environmental Factors on Stability

4.1. Effect of pH:

The stability of this compound in aqueous solution is anticipated to be highly dependent on pH. A pH-rate profile, which plots the logarithm of the observed degradation rate constant against pH, would be crucial for identifying the pH of maximum stability.[8] Generally, neutral to slightly acidic conditions are expected to be optimal for the stability of sugars. Both strongly acidic and alkaline conditions are likely to accelerate degradation.[8][9]

4.2. Effect of Temperature:

Temperature is a critical factor influencing the rate of chemical reactions, including the degradation of this compound. An increase in temperature will accelerate the rates of hydrolysis, dehydration, and other degradation reactions.[11] The temperature dependence of the degradation rate constant can be described by the Arrhenius equation, which allows for the prediction of stability at different temperatures.[12]

Quantitative Data Summary

As no specific experimental data for this compound stability is available, the following table provides a template for how such data should be structured for clear comparison. Researchers are encouraged to populate this table with their own experimental findings.

| Stress Condition | Parameter | Value | Reference |

| pH | pH of maximum stability | Data not available | |

| k_obs at pH 2 (s⁻¹) | Data not available | ||

| Half-life at pH 2 (days) | Data not available | ||

| k_obs at pH 7 (s⁻¹) | Data not available | ||

| Half-life at pH 7 (days) | Data not available | ||

| k_obs at pH 10 (s⁻¹) | Data not available | ||

| Half-life at pH 10 (days) | Data not available | ||

| Temperature | Activation Energy (Ea) (kJ/mol) | Data not available | |

| k_obs at 25°C (s⁻¹) | Data not available | ||

| Half-life at 25°C (days) | Data not available | ||

| k_obs at 40°C (s⁻¹) | Data not available | ||

| Half-life at 40°C (days) | Data not available | ||

| k_obs at 60°C (s⁻¹) | Data not available | ||

| Half-life at 60°C (days) | Data not available |

Experimental Protocols

To assess the stability of this compound in aqueous solution, a forced degradation study should be conducted according to ICH guidelines.[5][13] This involves subjecting a solution of this compound to various stress conditions to generate potential degradation products and determine the degradation pathways.

6.1. Forced Degradation Study Protocol:

-

Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in purified water.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.

-

Neutral Hydrolysis: Heat the stock solution in purified water at a controlled temperature (e.g., 60°C).

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C).

-

Photostability: Expose the stock solution to light according to ICH Q1B guidelines.

-

-

Sampling: Withdraw samples at appropriate time intervals.

-

Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute samples as necessary.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method.

6.2. Stability-Indicating HPLC Method:

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended for the separation and quantification of this compound and its degradation products.[14][15][16][17]

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

-